Adamantane-2-carboxamide

Description

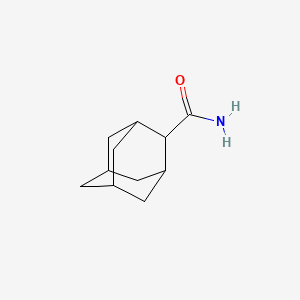

Adamantane-2-carboxamide is a derivative of adamantane, a diamondoid hydrocarbon renowned for its rigid, cage-like structure. The compound features a carboxamide group (-CONH₂) at the 2-position of the adamantane scaffold (Figure 1). This substitution enhances hydrogen-bonding capacity and modulates physicochemical properties such as solubility and bioavailability compared to unsubstituted adamantane or its carboxylic acid counterpart (C₁₁H₁₆O₂, MW 180.24) . The carboxamide group also influences biological interactions, making it a candidate for drug development, particularly in targeting enzymes or receptors that recognize amide functionalities .

Figure 1: Structure of this compound (derived from IUPAC data ).

Properties

IUPAC Name |

adamantane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c12-11(13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRVSOMKHIRXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2-carboxamide typically involves the functionalization of adamantane. One common method is the amidation of adamantane-2-carboxylic acid. This can be achieved through the reaction of adamantane-2-carboxylic acid with ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Adamantane-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The amide group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The amide can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3·THF).

Substitution: The hydrogen atoms on the adamantane cage can be substituted with various functional groups through radical or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3·THF) in anhydrous conditions.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or radical initiators.

Major Products:

Oxidation: Adamantane-2-carboxylic acid.

Reduction: Adamantane-2-amine.

Substitution: Halogenated adamantane derivatives.

Scientific Research Applications

2-Aminoadamantane-2-carboxamide, a derivative of adamantane, is of interest in medicinal chemistry and virology because of its structural properties and potential biological activities. The compound features an adamantane core, notable for its symmetry and rigidity. The presence of both amino and carboxamide functional groups enhances its solubility and reactivity, making it a versatile structure for drug development.

Scientific Research Applications

2-Aminothis compound has applications across various scientific fields:

- Chemistry The compound serves as a building block for synthesizing complex molecules and materials.

- Biology It is studied in biological research for its potential as a transport mediator because of its physicochemical properties.

- Medicine Adamantane derivatives, including this compound, have shown promise in medicinal chemistry.

- Industry The compound is used to develop new drug delivery systems and in surface recognition studies.

Biological Activities

2-Aminothis compound's biological activity is attributed to its interaction with molecular targets. It can inhibit viral ion channels, especially in influenza A viruses, by targeting the M2 proton channel, which is crucial for viral replication. Modifications to the adamantane structure can enhance antiviral efficacy against resistant strains of H1N1 influenza.

Several studies have evaluated the biological activity of this compound in vitro and in vivo:

- Antiviral Activity Derivatives of aminoadamantanes, including this compound, have shown persistent efficacy against H1N1 strains resistant to traditional treatments like amantadine. The addition of alkyl groups enhanced their antiviral properties.

- Anticancer Potential Research into similar adamantane derivatives suggests potential anticancer activity. Compounds with structural similarities have been noted for their ability to inhibit cancer cell proliferation.

- Analgesic Properties The compound has potential analgesic effects through inhibiting glutamate release from synaptosomes, suggesting a mechanism independent of opioid pathways.

Case Studies

- Case Study 1: Influenza Resistance Researchers found that this compound maintained antiviral activity against H1N1 strains with S31N mutations. This is attributed to its ability to bind to alternative sites on the virus, circumventing common resistance mechanisms associated with traditional antiviral agents.

- Case Study 2: Pain Management A preclinical trial evaluated the analgesic effects of this compound in rat models and indicated significant pain relief without the side effects of opioid medications, highlighting its potential as a safer alternative for chronic pain management.

Additional applications

Adamantane derivatives, including 2-Aminothis compound, have demonstrated potential in various applications:

- Antiviral Agents: Adamantane derivatives have been explored as inhibitors of orthopoxviruses, with 2-Aminoadamantane derivative 61b showing a higher selectivity index compared to compound 61a .

- Treatment of Cognitive Impairment: Adamantane derivatives can restrict diabetes-induced cognitive deficits by influencing GLP-1 and Bdnf genes, potentially preventing cognitive impairment caused by inflammatory events in diabetes or related conditions .

- Sigma-2 Receptor Ligands: Adamantane-based compounds are being investigated as sigma-2 receptor ligands for potential use in cancer and Alzheimer's disease research .

- Drug Delivery Systems: The adamantane moiety is used in designing drug delivery systems because of its biocompatibility, non-toxicity, low cost, and accessibility .

- Antifungal Activity: Compounds containing adamantane have displayed potent antifungal activity against Candida albicans .

Mechanism of Action

The mechanism of action of adamantane-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as ion channels or enzymes. For example, adamantane derivatives like amantadine block the M2 proton channel of the influenza A virus, inhibiting viral replication. In neuroprotection, compounds like memantine act as NMDA receptor antagonists, preventing excitotoxicity and neuronal damage .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Adamantane derivatives are classified by substituent type and position. Below is a comparative analysis of Adamantane-2-carboxamide and key analogs:

Notes:

Biological Activity

Adamantane-2-carboxamide is a derivative of adamantane, a hydrocarbon with significant medicinal chemistry applications. This compound exhibits various biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a carboxamide functional group attached to the second carbon of the adamantane structure. This modification enhances its lipophilicity and bioavailability, making it an attractive candidate for drug development.

Antimicrobial Activity

Recent studies have demonstrated that adamantane derivatives exhibit potent antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tb).

Key Findings:

- A study showed that adamantanol derivatives exhibited higher antimicrobial activity compared to standard drugs like ethambutol. For instance, compound 8j (a derivative) had a minimum inhibitory concentration (MIC) of 1.32 μM against drug-sensitive strains of M. tb, significantly outperforming ethambutol with an MIC of 4.89 μM .

- The correlation between lipophilicity and anti-TB activity was evident; compounds with higher lipophilicity showed increased potency .

Anticancer Activity

This compound has also been evaluated for its antiproliferative effects against various cancer cell lines.

In Vitro Studies:

- The compound was tested against five human tumor cell lines: prostate (PC-3), colorectal (HCT-116), hepatocellular (HepG-2), cervical (HeLa), and breast cancer (MCF-7). Results indicated that adamantane derivatives displayed potent antiproliferative activity with IC50 values less than 10 μM against HeLa and MCF-7 cells, while showing moderate activity against HCT-116 and HepG-2 cells .

| Cell Line | IC50 Value (μM) | Activity Level |

|---|---|---|

| HeLa | < 10 | Potent |

| MCF-7 | < 10 | Potent |

| HCT-116 | Moderate | Moderate Activity |

| HepG-2 | Moderate | Moderate Activity |

| PC-3 | Weak | Weak Activity |

Neuroprotective Effects

Emerging research indicates that adamantane derivatives may possess neuroprotective properties, particularly in models of diabetes-induced cognitive deficits.

Research Insights:

- A recent study demonstrated that new adamantane derivatives could mitigate cognitive impairments associated with diabetes by modulating inflammatory responses and enhancing neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Structure-Activity Relationships

The biological activity of adamantane derivatives is influenced by their structural modifications.

Case Study:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Adamantane-2-carboxamide, and how are they optimized for yield and purity?

- Methodology : this compound is typically synthesized via carboxamide functionalization of 2-adamantanone or adamantane derivatives. A common approach involves reacting 2-adamantanamine with activated carboxylic acid derivatives (e.g., acyl chlorides) under anhydrous conditions. For example, analogous adamantane derivatives like 5-fluoro-2-adamantanone are synthesized using fluorination agents (e.g., Selectfluor®), followed by carboxamide coupling .

- Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied. Characterization via NMR and HPLC ensures purity. Safety protocols for handling reactive intermediates (e.g., acyl chlorides) are critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR : H and C NMR identify adamantane ring protons (δ ~1.5–2.5 ppm) and carboxamide carbonyl signals (δ ~165–175 ppm) .

- FT-IR : Confirms carboxamide C=O stretching (~1640–1680 cm) and N-H bending (~1550 cm) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C. Avoid exposure to moisture or oxidizing agents to prevent decomposition .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

- Methods :

- DFT Calculations : Model transition states and electron density maps to predict regioselectivity in functionalization reactions. For example, fluorination sites on adamantane derivatives are predicted using Fukui indices .

- Molecular Dynamics : Simulate solvent effects and steric hindrance from the adamantane cage to optimize reaction conditions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Systematic Review : Conduct a meta-analysis of literature to identify variables (e.g., cell lines, assay protocols) causing discrepancies. Prioritize studies adhering to OECD guidelines for reproducibility .

- Dose-Response Studies : Re-evaluate activity across a broad concentration range (e.g., 0.1–100 µM) using standardized assays (e.g., MTT for cytotoxicity) .

- Structural Analogues : Compare bioactivity across derivatives (e.g., fluorinated vs. hydroxylated adamantanes) to isolate structure-activity relationships .

Q. How can reaction yields be improved in large-scale syntheses of this compound?

- Process Chemistry :

- Catalysis : Screen transition-metal catalysts (e.g., Pd/C) for carboxamide coupling efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of adamantane intermediates .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.